(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid
Overview
Description
Scientific Research Applications
Optical Modulation
- Optical Modulation in Nanotubes : Phenyl boronic acids, including derivatives like (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid, have shown potential in optical modulation. They can bind to saccharides and are useful in aqueous dispersion and quenching of the near-infrared fluorescence in single-walled carbon nanotubes (SWNT). This has implications for saccharide recognition and potentially for sensing applications (Mu et al., 2012).
Boronic Acid Catalysis
- Aza-Michael Additions Catalysis : Boronic acids, including related compounds, are versatile in organic chemistry. They are useful in catalyzing aza-Michael additions, contributing to densely functionalized cyclohexanes, which have significant potential in organic synthesis (Hashimoto, Gálvez, & Maruoka, 2015).
Fluorescence Recognition and Sensing
- Fluorescence Sensing : Boronic acid derivatives are applied in fluorescence recognition. Their interaction with ions like Fe3+ and F- in physiological conditions suggests potential in bioimaging and environmental monitoring (Selvaraj et al., 2019).
- Bacteria Detection : These compounds also show potential in bacterial detection due to their affinity for diol-groups on bacterial cell walls, highlighting their use in biosensors and medical diagnostics (Wannapob et al., 2010).
Boronic Acid in Material Science
- Adsorption Material : In material science, boronic acid derivatives have been used to create novel absorption materials with significant efficiency in adsorption performance, particularly useful in environmental applications like water treatment (Zhang et al., 2021).
Other Applications
- Electrochemical Studies : They have been studied in electrochemical behaviors, which can be foundational for detecting environmental pollutants (Brycht et al., 2016).
- Biomedical Applications : In biomedicine, boronic acid polymers, which include such derivatives, are valuable in treating diseases like HIV, obesity, diabetes, and cancer (Cambre & Sumerlin, 2011).
Safety And Hazards
properties
IUPAC Name |
[3-chloro-4-(methylcarbamoyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClNO3/c1-11-8(12)6-3-2-5(9(13)14)4-7(6)10/h2-4,13-14H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPDTEGKPHZNES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NC)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657218 | |
Record name | [3-Chloro-4-(methylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid | |
CAS RN |
850589-39-8 | |
Record name | [3-Chloro-4-(methylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-(N-methylcarbamoyl)benzeneboronic acid 95% | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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